molecular formula C7H12N4S B12215509 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide

Cat. No.: B12215509
M. Wt: 184.26 g/mol
InChI Key: GHEJBMZDVUGKQE-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 3-amino-5-methylpyrazole with a suitable thioamide precursor. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to a thiol or amine.

    Substitution: The amino and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets. The amino and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methylpyrazole: A precursor in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide.

    5-amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar reactivity but different applications.

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar structural features and synthetic routes.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)propanethioamide

InChI

InChI=1S/C7H12N4S/c1-5-4-6(8)11(10-5)3-2-7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)

InChI Key

GHEJBMZDVUGKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)CCC(=S)N

Origin of Product

United States

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